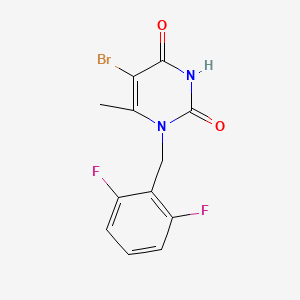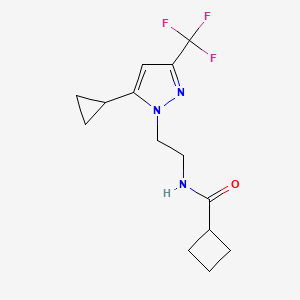
Prochloraz metabolite 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prochloraz metabolite 6 is a derivative of the fungicide prochloraz, which is widely used in agriculture to control fungal diseases in crops. Prochloraz itself is an imidazole fungicide that inhibits ergosterol biosynthesis, a crucial component of fungal cell membranes . This compound is one of the primary metabolites formed during the degradation of prochloraz in plants and the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prochloraz metabolite 6 typically involves the hydrolysis of prochloraz under acidic or basic conditions. The hydrolysis process breaks down prochloraz into its metabolites, including this compound . The reaction conditions often involve the use of solvents such as acetonitrile and the addition of formic acid to facilitate the hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar hydrolysis processes but on a larger scale. The process involves the controlled hydrolysis of prochloraz in reactors, followed by purification steps to isolate the desired metabolite . The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Prochloraz metabolite 6 undergoes various chemical reactions, including:
Oxidation: The metabolite can be oxidized to form more polar compounds.
Reduction: Under certain conditions, reduction reactions can occur, leading to the formation of less oxidized products.
Substitution: The metabolite can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Prochloraz metabolite 6 has several scientific research applications:
Mechanism of Action
Prochloraz metabolite 6 exerts its effects primarily through the inhibition of ergosterol biosynthesis, similar to its parent compound, prochloraz. It targets the enzyme lanosterol 14α-demethylase (CYP51A1), which is essential for the production of ergosterol in fungal cell membranes . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Prochloraz: The parent compound, which shares the same mechanism of action but is more widely studied and used.
Imidazole Fungicides: Other fungicides in the imidazole class, such as imazalil and ketoconazole, also inhibit ergosterol biosynthesis.
Uniqueness: Prochloraz metabolite 6 is unique in its specific degradation pathway and the formation of distinct metabolites. Its study provides insights into the environmental and toxicological behavior of prochloraz, which is crucial for regulatory assessments and ensuring the safe use of this fungicide .
Properties
IUPAC Name |
1-propyl-1-[2-(2,4,6-trichloro-3-hydroxyphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O3/c1-2-3-17(12(16)19)4-5-20-11-8(14)6-7(13)10(18)9(11)15/h6,18H,2-5H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDKDQRDRFEEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C(=C1Cl)O)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2957496.png)

![N-(4-chlorophenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide](/img/structure/B2957498.png)
![2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene](/img/structure/B2957499.png)


![8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2957507.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2957508.png)

![N-(2-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2957511.png)
![5-amino-N-(4-ethylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957512.png)

![4-chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2957516.png)
